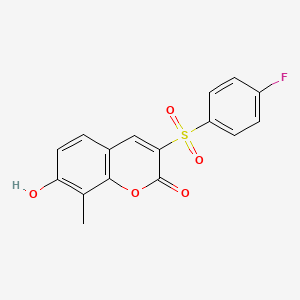

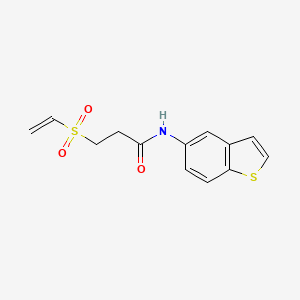

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

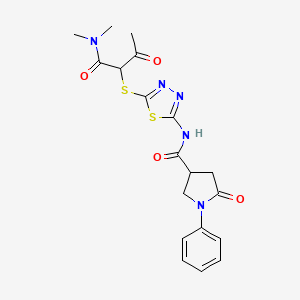

The compound 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. The presence of a bromophenyl group and a morpholinoethoxy moiety suggests potential for interaction with biological targets, possibly through hydrogen bonding or halogen interactions.

Synthesis Analysis

The synthesis of related chromen-4-one derivatives typically involves multi-step reactions, starting from basic building blocks like phenols or benzaldehydes. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives involves reductive amination and is characterized by the use of sodium cyanoborohydride in methanol . Similarly, the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides is achieved through reactions with Grignard compounds . These methods could potentially be adapted for the synthesis of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is often confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray structural analysis is also employed to determine the stereochemistry of the synthesized compounds . For the compound , similar analytical techniques would be used to elucidate its structure, including the position of the bromophenyl and morpholinoethoxy groups.

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions, depending on the substituents present on the core structure. For example, the reaction of 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene leads to the formation of trisubstituted chromanes . The presence of a bromophenyl group in the compound could facilitate further functionalization through cross-coupling reactions or nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their substituents. For instance, the crystal structure of a related compound, (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, reveals a nearly planar chromene ring system and a chair conformation of the morpholine ring . The compound's physical state, solubility, melting point, and stability can be inferred from these structural features and are crucial for its potential application in biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis of P38 MAPK Inhibitors : One study details the synthesis of urea derivatives using a process that includes the Claisen thermal rearrangement, which is a key step in synthesizing the chromene core, a significant component in the creation of p38 MAPK inhibitors (Li et al., 2009).

Microwave Assisted Synthesis : Another research discusses the microwave-assisted synthesis of novel pyrimidine derivatives from chromenes, highlighting the rapid reaction rates and cleaner conditions of this method. This approach is vital in medicinal chemistry for creating compounds with potential therapeutic applications (Chaudhary et al., 2012).

Antimicrobial and Antioxidant Activities : A study on the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives demonstrates their application in screening for antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents (Hatzade et al., 2008).

Anti-inflammatory Agents : The development of pyrimidine derivatives as anti-inflammatory agents is another significant application. These compounds are synthesized from chromenes and have shown potential in reducing inflammation, which is crucial in the treatment of various diseases (Chaydhary et al., 2015).

Fluorescent Probe for Hypoxic Cells : Research into developing a fluorescent probe for detecting hypoxia in cells uses chromen-4-one derivatives. These probes are essential in biomedical research for imaging disease-related hypoxia (Feng et al., 2016).

Crystal Structure Analysis : The study of the crystal structure of similar chromen compounds contributes to the understanding of their molecular arrangements and potential applications in materials science (Kumar et al., 2016).

Synthesis of DNA-PK Inhibitors : Research on synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors involves chromenone derivatives. These inhibitors are crucial in cancer research and therapy (Clapham et al., 2012).

Anticancer and Antioxidant Potentials : A study on synthesizing chromen-3-yl-sulfonate derivatives explores their antioxidant and anticancer potentials, highlighting the role of chromenes in developing new anticancer drugs (Zang et al., 2021).

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO4/c22-16-3-1-15(2-4-16)19-14-27-20-13-17(5-6-18(20)21(19)24)26-12-9-23-7-10-25-11-8-23/h1-6,13-14H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKJZNQJRRPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)

![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)